![molecular formula C16H23N3O3S B2685581 (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1181474-04-3](/img/structure/B2685581.png)

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

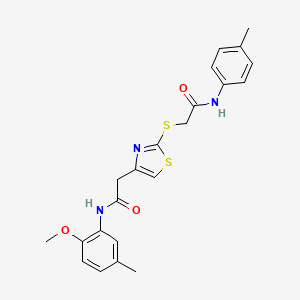

The compound “(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

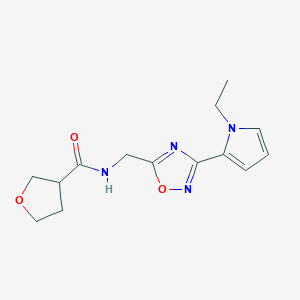

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenylethene (stilbene) backbone, with a 4-acetylpiperazin-1-yl group also attached. The exact structure would depend on the positions of these groups on the backbone .Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or alkaline conditions, and reaction with electrophiles at the sulfur or nitrogen atoms .Applications De Recherche Scientifique

Biosynthesis and Chemical Synthesis

Biosynthetic Pathway Identification : A study focused on the biosynthetic pathway for epipolythiodioxopiperazines (ETPs), specifically acetylaranotin, a compound related to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide. This research identified a cluster of genes in Aspergillus terreus required for acetylaranotin biosynthesis, shedding light on the production and engineering of such compounds (Guo et al., 2013).

Enantioselective Synthesis : The first total synthesis of (-)-acetylaranotin, featuring a dihydrooxepine moiety, was reported. This synthesis includes an enantioselective azomethine ylide (1,3)-dipolar cycloaddition, highlighting a method to synthesize complex structures related to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide (Codelli et al., 2012).

Medicinal Chemistry and Pharmacology

Antimicrobial and Antiviral Activities : Research into celecoxib derivatives, closely related to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings suggest the broad therapeutic applicability of such sulfonamide compounds in treating various conditions (Küçükgüzel et al., 2013).

Antituberculosis and Antimicrobial Agents : Novel piperazine unit condensed derivatives of 2,6-diarylpiperidin-4-one, structurally similar to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide, have shown significant antituberculosis and antimicrobial activity. These compounds highlight the potential of sulfonamide derivatives in addressing resistant strains of bacteria and tuberculosis (Rani et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-15(20)19-12-10-18(11-13-19)9-8-17-23(21,22)14-7-16-5-3-2-4-6-16/h2-7,14,17H,8-13H2,1H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQQSBXXZKEEQ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)

![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)